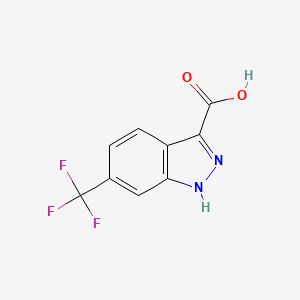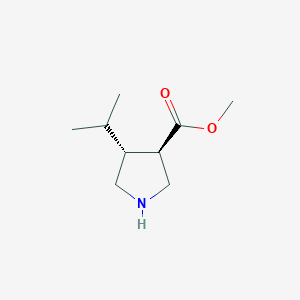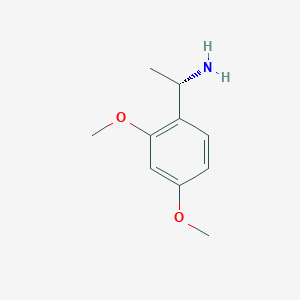
3-(5-Ciclohexil-1,2,4-oxadiazol-3-il)anilina
Descripción general
Descripción
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C14H17N3O . It has a molecular weight of 243.31 . The compound is part of the oxadiazole class of heterocyclic compounds, which are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The InChI code for 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is 1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 . This indicates the presence of a cyclohexyl group attached to the 5-position of the 1,2,4-oxadiazole ring, and an aniline group attached to the 3-position.Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Propiedades Anticancerígenas
Las oxadiazoles, incluido el regioisómero 1,2,4 que se encuentra en el compuesto en cuestión, han sido reconocidos por su potencial en la terapia contra el cáncer. La presencia del anillo oxadiazol puede contribuir a la inhibición del crecimiento y la proliferación de células cancerosas. La investigación ha indicado que ciertos derivados de oxadiazol exhiben una actividad citotóxica significativa contra varias líneas celulares de cáncer, lo que los convierte en candidatos prometedores para el desarrollo de nuevos fármacos contra el cáncer .
Ciencia de Materiales: Materiales de Alta Energía
El grupo oxadiazol es conocido por sus propiedades de alta energía debido a su balance de oxígeno favorable y calor positivo de formación. Esto hace que compuestos como "3-(5-Ciclohexil-1,2,4-oxadiazol-3-il)anilina" sean adecuados para la investigación de materiales energéticos que podrían usarse en propelentes o explosivos, donde la liberación controlada de energía es crucial .
Química Medicinal: Efectos Vasodilatadores
Algunos derivados de oxadiazol se han estudiado por sus efectos vasodilatadores, que pueden ser beneficiosos en el tratamiento de enfermedades cardiovasculares. Estos compuestos pueden inducir relajación en el músculo liso vascular, lo que podría conducir a nuevos tratamientos para la hipertensión y otras afecciones relacionadas .
Neurofarmacología: Actividad Anticonvulsiva
El marco estructural de las oxadiazoles se ha asociado con la actividad anticonvulsiva. Los investigadores están explorando derivados de oxadiazoles, como el compuesto en cuestión, por su potencial para actuar sobre el sistema nervioso central para prevenir convulsiones, ofreciendo una nueva vía para el desarrollo de medicamentos antiepilépticos .
Endocrinología: Potencial Antidiabético
Los derivados de oxadiazol han mostrado promesa en el tratamiento de la diabetes. Su capacidad para modular los niveles de azúcar en sangre a través de varios mecanismos, incluida la inhibición de enzimas involucradas en el metabolismo de la glucosa, los convierte en objetivos interesantes para la investigación de medicamentos antidiabéticos .
Aplicaciones Antimicrobianas: Actividades Antibacterianas y Antifúngicas
El compuesto tiene aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos. Los estudios han demostrado que los derivados de oxadiazol pueden exhibir actividad antibacteriana contra cepas como Staphylococcus aureus y Escherichia coli, así como actividad antifúngica contra patógenos como Colletotrichum orbiculare .
Investigación Agroquímica: Desarrollo de Pesticidas
Debido a sus propiedades antimicrobianas, los derivados de oxadiazol también se están investigando para su uso en agroquímicos como pesticidas. Su capacidad para inhibir el crecimiento de hongos y bacterias dañinos puede aprovecharse para proteger los cultivos y mejorar los rendimientos agrícolas .
Síntesis Química: Intermediarios de Síntesis Orgánica
Compuestos como "this compound" sirven como valiosos intermediarios en la síntesis orgánica. Se pueden utilizar para construir moléculas más complejas, que pueden tener una variedad de aplicaciones en química medicinal y ciencia de materiales .
Mecanismo De Acción
Target of Action
The primary targets of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline are currently unknown. This compound is a part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Oxadiazoles, the core structure of this compound, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . .
Biochemical Pathways
Oxadiazoles have shown a wide range of applications, including pharmaceuticals and energetic materials . The specific pathways and downstream effects influenced by this compound require further investigation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline are not well-studied. The compound’s impact on bioavailability is also unknown. It is recommended to store the compound at -20°C for maximum recovery .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, it is recommended to store the compound at -20°C for maximum recovery .
Análisis Bioquímico
Biochemical Properties
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with oxidoreductase enzymes, such as the 1XDQ protein, where it binds to the active site and influences the enzyme’s activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic efficiency. Additionally, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline has demonstrated antimicrobial properties by interacting with bacterial and fungal proteins, enhancing its potential as a therapeutic agent .
Cellular Effects
The effects of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling proteins, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline can alter gene expression patterns and cellular metabolism. For instance, it has been shown to upregulate antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline exerts its effects through specific binding interactions with biomolecules. The compound’s oxadiazole ring is crucial for its binding affinity to enzymes and proteins. It can act as an enzyme inhibitor by occupying the active site and preventing substrate access, thereby reducing the enzyme’s activity . Additionally, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions often lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline can lead to sustained changes in cellular function, particularly in terms of enhanced oxidative stress response and altered metabolic activity. These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At higher doses, toxic effects have been observed, including cellular damage and impaired organ function. These adverse effects are likely due to the compound’s interaction with critical cellular pathways, leading to dysregulation and toxicity. Therefore, careful dosage optimization is essential for its potential therapeutic use.
Metabolic Pathways
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways . Additionally, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline can affect the levels of key metabolites, such as reactive oxygen species (ROS) and ATP, thereby modulating cellular energy balance and redox state.
Transport and Distribution
Within cells and tissues, 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the mitochondria and nucleus, where it exerts its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and affinity for lipid membranes, which enable it to accumulate in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is critical for its activity and function. The compound is primarily localized to the mitochondria and endoplasmic reticulum, where it interacts with key enzymes and regulatory proteins . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline in these compartments allows it to modulate cellular processes such as energy production, protein folding, and stress responses.
Propiedades
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFWBCAIFGIAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)
![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)
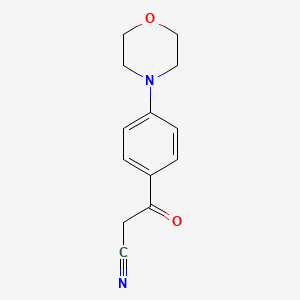
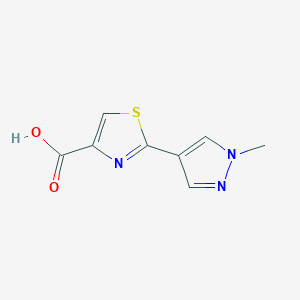
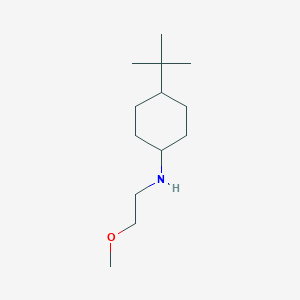
![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)
![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)

![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)

